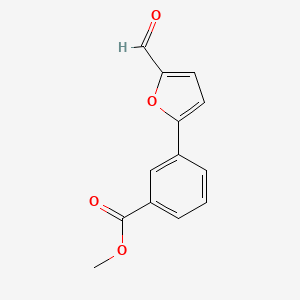

Methyl 3-(5-formyl-2-furyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

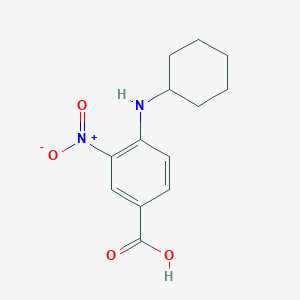

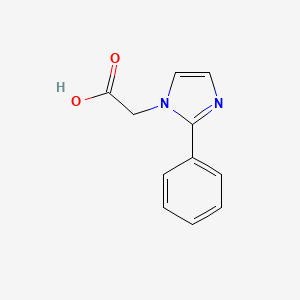

Methyl 3-(5-formyl-2-furyl)benzoate, also known as methyl 2-furylformate, is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless crystalline solid with a molecular formula of C9H8O3. It is insoluble in water, but soluble in most organic solvents. It has a pleasant odor and is used as a flavoring agent and fragrance.

Applications De Recherche Scientifique

Organic Synthesis

- Methyl 3-(5-formyl-2-furyl)benzoate serves as a starting material in the synthesis of compounds with potential antiplatelet activity, as exemplified in the synthesis of 1-Benzyl-3-(5-hydroxymethyl-2-furyl)-5-phenylpyrazole (湯先佑, 2006).

- It is also used in the preparation of various furan-based compounds, which are significant in the study of reaction kinetics and product stabilization (W. S. Trahanovsky et al., 1994).

Pharmaceutical Research

- The compound plays a role in the synthesis of benzimidazoles, which have potential applications in the pharmaceutical industry, especially in the development of new therapeutic agents (M. M. El’chaninov et al., 1982).

Chemical Reactions and Properties

- This compound is involved in the synthesis of furo[2,3-b]pyrroles, which are important in the study of novel organic reactions (A. Krutošíková et al., 1997).

- Its derivatives are used in vapor phase pyrolysis studies to form compounds like poly(2,5-furyleneethylene), which have applications in material science (Yong H. Lu et al., 1996).

- Research also includes its role in the synthesis and study of indolizines, which are important in the development of compounds with unique spectral properties (M. Chudík et al., 1998).

Mécanisme D'action

Target of Action

Methyl 3-(5-formyl-2-furyl)benzoate is a complex organic compound with a molecular weight of 230.22 The primary targets of this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be between 28°C , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other compounds, could also influence its action and efficacy.

Propriétés

IUPAC Name |

methyl 3-(5-formylfuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFJUCGRDCLMOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392613 |

Source

|

| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

591723-69-2 |

Source

|

| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)